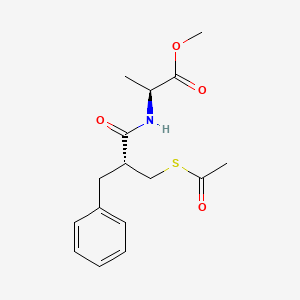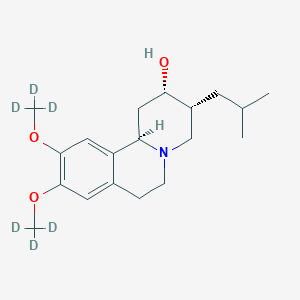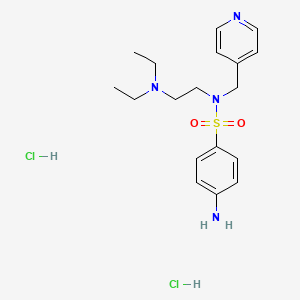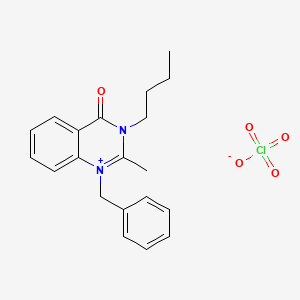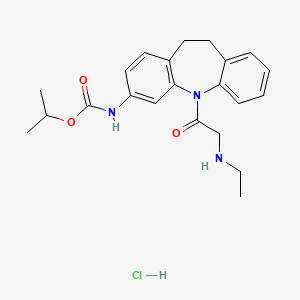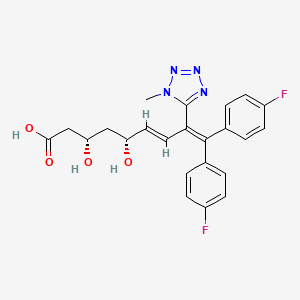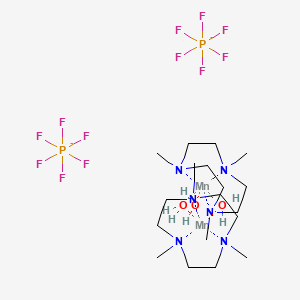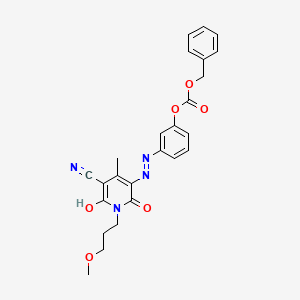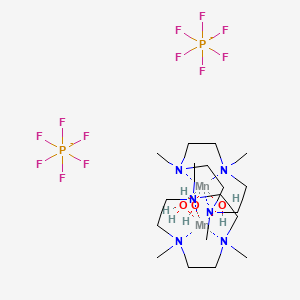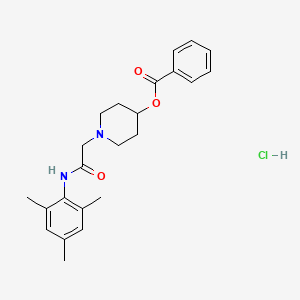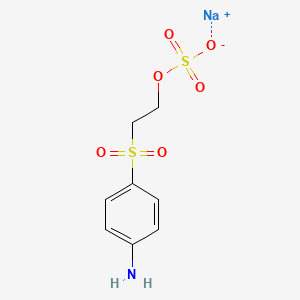
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate: is an organic compound with the molecular formula C(_8)H(_10)NNaO(_6)S(_2). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate typically involves the reaction of p-aminobenzenesulfonyl chloride with ethylene oxide, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Reaction of p-aminobenzenesulfonyl chloride with ethylene oxide: This step is usually carried out in an inert atmosphere at a temperature range of 50-70°C.
Sulfonation: The intermediate product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often performed in continuous reactors to ensure consistent quality and yield. The use of advanced techniques such as micro-reaction systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate exerts its effects involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, altering their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar sulfonate functionality.
Sodium 2-ethylhexyl sulfate: Another surfactant with a branched alkyl chain.
Sodium p-toluenesulfonate: A compound with a similar sulfonate group but different aromatic substitution.
Uniqueness
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate is unique due to its combination of an amino group and a sulfonate group, which provides distinct reactivity and functionality compared to other sulfonate compounds. This dual functionality makes it particularly useful in applications requiring both hydrophilic and reactive sites .
Eigenschaften
CAS-Nummer |
15764-73-5 |
|---|---|
Molekularformel |
C8H10NNaO6S2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
sodium;2-(4-aminophenyl)sulfonylethyl sulfate |
InChI |
InChI=1S/C8H11NO6S2.Na/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14;/h1-4H,5-6,9H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
MTOGIFKZKMRSSI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


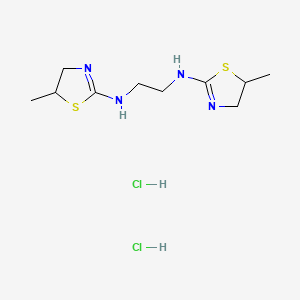
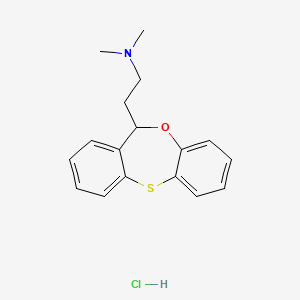
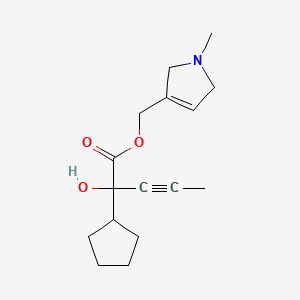
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
